molecular formula C16H12N4O4 B2524563 3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1296272-78-0

3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2524563
CAS No.: 1296272-78-0
M. Wt: 324.296
InChI Key: IAHWHDHVJRQXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of furan, isoxazole, and pyrazole rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with a pyrazole derivative. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: A starting material for the furan ring.

    Hydroxylamine hydrochloride: Used to form the isoxazole ring.

    Pyrazole-5-carboxylic acid: The core structure for the pyrazole ring.

The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and isoxazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the isoxazole ring could produce isoxazolidine derivatives.

Scientific Research Applications

3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
  • 3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 3-(furan-2-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide may exhibit unique biological activities due to the specific positioning of its functional groups. This positioning can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-16(12-8-11(18-19-12)13-3-1-5-22-13)17-9-10-7-15(24-20-10)14-4-2-6-23-14/h1-8H,9H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWHDHVJRQXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.